
Methanaminium, N-ethylidyne-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-ethylidyne- is a chemical compound with the molecular formula C3H6N. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-ethylidyne- typically involves the reaction of primary amines with nitro compounds. Various methylating agents such as methanol, formaldehyde, and dimethyl carbonate can be used in this process . The reaction conditions often include the use of catalysts to enhance the selectivity and yield of the desired product .
Industrial Production Methods
Industrial production of Methanaminium, N-ethylidyne- may involve large-scale catalytic processes that ensure high efficiency and purity. The use of heterogeneous catalysts is common in industrial settings to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-ethylidyne- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of Methanaminium, N-ethylidyne- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents . The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from the reactions of Methanaminium, N-ethylidyne- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-ethylidene derivatives, while reduction reactions may produce N-ethylamine derivatives .
Scientific Research Applications
Methanaminium, N-ethylidyne- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methanaminium, N-ethylidyne- involves its interaction with molecular targets and pathways within biological systems. It can influence various biochemical processes by acting as a methylating agent, thereby modifying the structure and function of target molecules . This modification can lead to changes in solubility, conformation, and metabolic activity, which are crucial for its biological effects .
Comparison with Similar Compounds
Methanaminium, N-ethylidyne- can be compared with other similar compounds such as methylamine and N-monomethyl amines. These compounds share some structural similarities but differ in their specific chemical properties and applications . For instance:
Methylamine: A simpler compound with a single methyl group, used primarily as a building block in organic synthesis.
N-monomethyl amines: Compounds with a single methyl group attached to the nitrogen atom, used in the synthesis of various valuable compounds.
Methanaminium, N-ethylidyne- stands out due to its unique structure, which allows for more diverse chemical reactions and applications.
Properties
CAS No. |
21963-22-4 |
|---|---|
Molecular Formula |
C3H6N+ |
Molecular Weight |
56.09 g/mol |
IUPAC Name |
N-methylacetonitrilium |
InChI |
InChI=1S/C3H6N/c1-3-4-2/h1-2H3/q+1 |
InChI Key |
LIEZQUVDZGBRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC#[N+]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrakis[(trifluoromethyl)sulfanyl]ethene](/img/structure/B14706917.png)
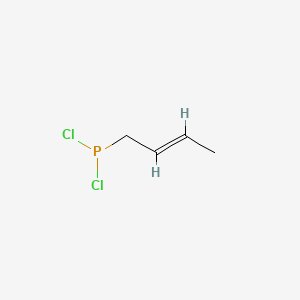
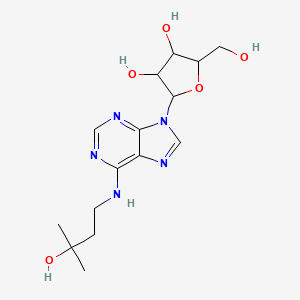

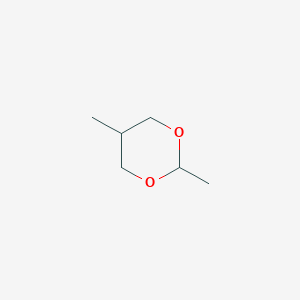
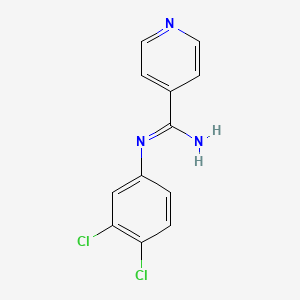
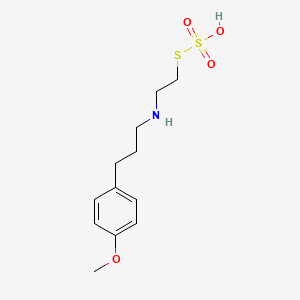
![Methyl 3-{2-[(4-chlorobenzyl)amino]-2-oxoethoxy}naphthalene-2-carboxylate](/img/structure/B14706953.png)
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)

![Oxo{tris[(trimethylsilyl)methyl]}-lambda~5~-phosphane](/img/structure/B14706973.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
